molecular formula C16H12O2 B14747115 cis-1,2-Dibenzoylethylene CAS No. 959-27-3

cis-1,2-Dibenzoylethylene

Cat. No.: B14747115
CAS No.: 959-27-3
M. Wt: 236.26 g/mol
InChI Key: WYCXGQSQHAXLPK-QXMHVHEDSA-N
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Description

cis-1,2-Dibenzoylethylene: is an organic compound characterized by the presence of two benzoyl groups attached to a central ethylene moiety. This compound is known for its ability to undergo photochemical isomerization, which makes it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-1,2-dibenzoylethylene typically involves the isomerization of its trans isomer. The trans-to-cis isomerization can be achieved through photochemical methods. For instance, dissolving trans-1,2-dibenzoylethylene in ethanol and exposing it to light for an extended period results in the formation of the cis isomer . The reaction conditions often include the use of a sun lamp and monitoring the progress through thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale preparation methods can be scaled up for industrial purposes. The use of photochemical reactors and controlled light sources can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Dibenzoylethylene primarily undergoes isomerization reactions. The compound can be converted back to its trans form through exposure to light or heat . Additionally, it can participate in various organic reactions typical of alkenes, such as addition reactions.

Common Reagents and Conditions:

Major Products: The primary product of the isomerization reactions is the trans isomer of 1,2-dibenzoylethylene. Other potential products depend on the specific reactions and conditions employed.

Scientific Research Applications

cis-1,2-Dibenzoylethylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1,2-dibenzoylethylene involves the absorption of light, which excites the molecule to a higher electronic state. This excitation leads to the breaking of the carbon-carbon double bond, allowing for rotation around the bond axis. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration . The trans isomer is more effective at absorbing light, leading to the accumulation of the cis isomer during prolonged light exposure .

Comparison with Similar Compounds

Uniqueness: cis-1,2-Dibenzoylethylene is unique due to its specific photochemical properties and the ease with which it can undergo isomerization. This makes it a valuable compound for studying photochemical processes and developing photoresponsive materials .

Properties

CAS No.

959-27-3

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

(Z)-1,4-diphenylbut-2-ene-1,4-dione

InChI

InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11-

InChI Key

WYCXGQSQHAXLPK-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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